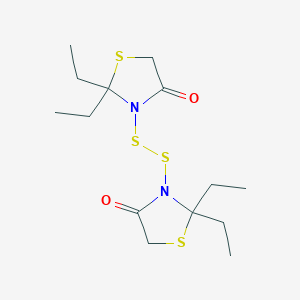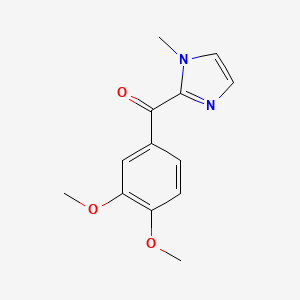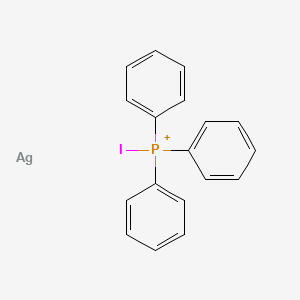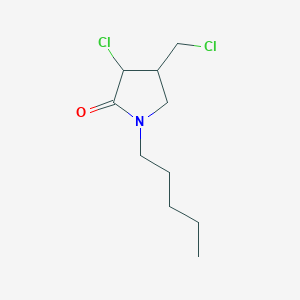
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dihydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation process can be achieved by reacting benzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid . This reaction produces benzenesulfonic acid, which can then be further reacted with epichlorohydrin under basic conditions to introduce the dihydroxypropoxy group .
Industrial Production Methods
In an industrial setting, the production of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfonyl derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dihydroxypropoxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the dihydroxypropoxy group, making it less versatile in certain applications.
2-Hydroxybenzenesulfonic acid: Contains only one hydroxyl group, limiting its hydrogen bonding capabilities.
3,4-Dihydroxybenzenesulfonic acid: Has hydroxyl groups in different positions, affecting its reactivity and interactions.
Uniqueness
Its ability to participate in multiple types of chemical reactions and form various interactions makes it a valuable compound in research and industry .
Properties
CAS No. |
61100-53-6 |
|---|---|
Molecular Formula |
C9H12O6S |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropoxy)benzenesulfonic acid |
InChI |
InChI=1S/C9H12O6S/c10-5-7(11)6-15-8-3-1-2-4-9(8)16(12,13)14/h1-4,7,10-11H,5-6H2,(H,12,13,14) |
InChI Key |
MBPQMAHLXWDPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CO)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)





![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)

